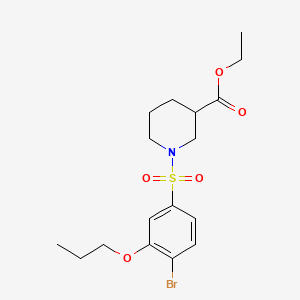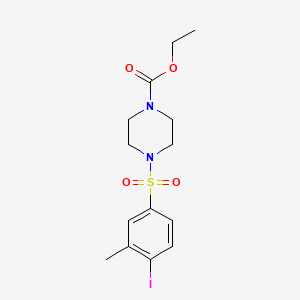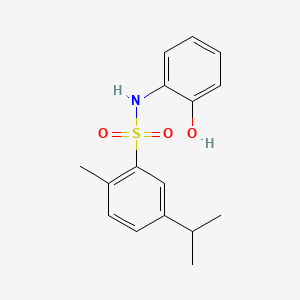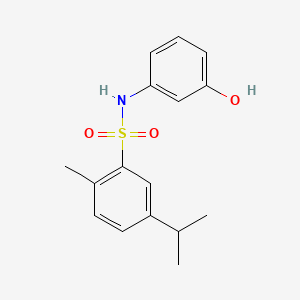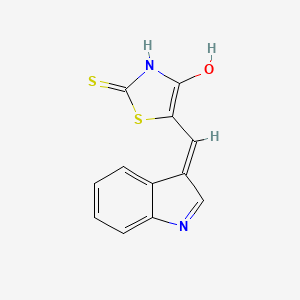
5-(3-Indolylmethylene)rhodanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Indolylmethylene)rhodanine is a chemical compound with the molecular formula C12H8N2OS2. It is known for its unique structure, which combines an indole moiety with a rhodanine core.
Preparation Methods
The synthesis of 5-(3-Indolylmethylene)rhodanine typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting indole-3-carbaldehyde with rhodanine in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds smoothly to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
5-(3-Indolylmethylene)rhodanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or rhodanine moiety are replaced by other groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for drug discovery and development.
Medicine: Research has shown its potential as an anticancer agent, antimicrobial agent, and in other therapeutic areas.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Indolylmethylene)rhodanine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(3-Indolylmethylene)rhodanine can be compared with other indole and rhodanine derivatives. Similar compounds include:
Indole-3-carbaldehyde: A precursor in the synthesis of this compound.
Rhodanine derivatives: Compounds with similar core structures but different substituents, which may exhibit varying biological activities.
Indole-based compounds: A broad class of compounds with diverse biological and chemical properties.
Properties
CAS No. |
73855-59-1 |
|---|---|
Molecular Formula |
C12H8N2OS2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
4-hydroxy-5-(indol-3-ylidenemethyl)-3H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C12H8N2OS2/c15-11-10(17-12(16)14-11)5-7-6-13-9-4-2-1-3-8(7)9/h1-6,15H,(H,14,16) |
InChI Key |
TZMYVTIZPGJYJU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(NC(=S)S3)O)C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B604263.png)
amine](/img/structure/B604266.png)

![1-[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604273.png)
![1-[(4-Ethoxy-2,5-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604274.png)
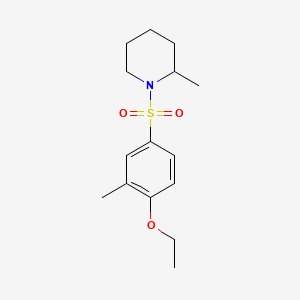
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B604276.png)
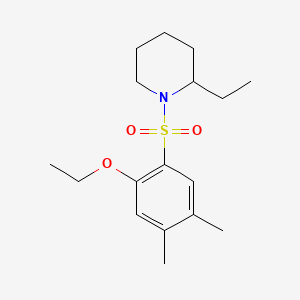
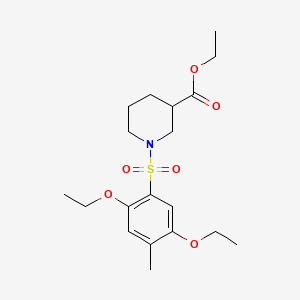
![1-Acetyl-4-[(3,4-dipropoxyphenyl)sulfonyl]piperazine](/img/structure/B604279.png)
